molecular formula C9H12N2O2 B1466883 6-cyclopentylpyrimidine-2,4(1H,3H)-dione CAS No. 1215103-86-8

6-cyclopentylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B1466883
CAS No.: 1215103-86-8
M. Wt: 180.2 g/mol
InChI Key: JOKRZAPKQJWRTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopentylpyrimidine-2,4(1H,3H)-dione (CAS 1215103-86-8) is a nitrogen-containing heterocyclic compound characterized by a pyrimidine-2,4-dione core structure substituted with a cyclopentyl group at position 6 . This compound is structurally analogous to uracil and belongs to a broader class of pyrimidinediones, which are of significant interest in medicinal chemistry for tuning physicochemical and biological properties . The primary research value of this compound lies in its significant biological activity as a modulator of ionotropic glutamate receptors, which are crucial players in excitatory neurotransmission and various neurological disorders . Studies indicate it may act as a selective antagonist for specific glutamate receptor subtypes, influencing excitatory signaling and exhibiting potential neuroprotective effects by reducing neuronal damage during excitotoxic events . This mechanism suggests therapeutic implications for conditions such as epilepsy, with preliminary in vivo studies showing promise in decreasing seizure frequency and severity . In vitro analyses have further demonstrated its ability to effectively modulate glutamate receptor activity and reduce calcium influx in neurons stimulated by glutamate . The synthesis of this 6-substituted pyrimidine-2,4-dione derivative can be achieved through several pathways, including condensation reactions of urea with cyclopentanone derivatives or multi-step sequences involving nucleophilic substitution on pyrimidine intermediates . Its molecular formula is C 9 H 12 N 2 O 2 with a molecular weight of 180.20 g/mol . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

6-cyclopentyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-8-5-7(10-9(13)11-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKRZAPKQJWRTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Cyclopentylpyrimidine-2,4(1H,3H)-dione is a nitrogen-containing heterocyclic compound characterized by a pyrimidine ring with a cyclopentyl substituent. Its molecular formula is C9H12N2O2, and it features two carbonyl groups at the 2 and 4 positions of the pyrimidine ring. This compound has garnered interest due to its significant biological activity, particularly as a modulator of ionotropic glutamate receptors, which are crucial in neurotransmission and various neurological disorders.

The primary mechanism of action for this compound involves its interaction with ionotropic glutamate receptors. Research indicates that this compound may act as a selective antagonist for certain receptor subtypes, influencing excitatory neurotransmission. This modulation can have therapeutic implications in conditions such as epilepsy and neurodegenerative diseases.

Biological Activity

The biological activity of this compound is highlighted in several studies:

  • Modulation of Glutamate Receptors : It has been shown to selectively inhibit specific glutamate receptor subtypes, which could be beneficial in treating excitotoxicity associated with neurological disorders.
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties by reducing neuronal damage during excitotoxic events.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
3-Cyclohexyl-6-phenylpyrimidine-2,4(1H,3H)-dioneC15H16N2O2Contains phenyl group; potential for different receptor interactions
3,6-Dimethylpyrimidine-2,4(1H,3H)-dioneC8H10N2O2Methyl substitutions; different biological activities
6-Cyclohexylpyrimidine-2,4(1H,3H)-dioneC14H18N2O2Similar structure; differing cycloalkane substituents

The distinct cyclopentyl substitution on the pyrimidine ring may confer unique pharmacological properties compared to other derivatives.

Case Studies and Research Findings

While extensive research specifically on this compound is limited, several case studies highlight its potential:

  • In Vitro Studies : Initial in vitro studies have demonstrated its ability to modulate glutamate receptor activity effectively. These studies indicate that the compound can reduce calcium influx in neurons stimulated by glutamate.
  • Animal Models : In animal models of epilepsy, administration of this compound has shown promise in decreasing seizure frequency and severity. Further research is needed to elucidate the exact mechanisms and long-term effects.

Synthesis Pathways

The synthesis of this compound typically involves multi-step synthetic pathways. Common methods include:

  • Nucleophilic Substitution Reactions : The carbonyl groups in the pyrimidine ring allow for nucleophilic attack and subsequent substitution reactions.
  • Condensation Reactions : These reactions can facilitate the formation of the pyrimidine structure from simpler precursors.

Scientific Research Applications

Biological Activities

Research indicates that 6-cyclopentylpyrimidine-2,4(1H,3H)-dione exhibits several pharmacological properties:

  • Antiviral Activity : Compounds related to this structure have been explored for their potential in inhibiting viral RNA-dependent RNA polymerase (RdRp), which is crucial for the replication of RNA viruses. This suggests that derivatives of 6-cyclopentylpyrimidine could serve as templates for developing antiviral agents .
  • Antimicrobial Properties : Preliminary studies have shown that some analogs exhibit significant antimicrobial activity against various pathogens. The biological screening of these compounds is ongoing to evaluate their efficacy against bacteria and fungi .
  • Anticancer Potential : There is growing interest in the anticancer properties of pyrimidine derivatives. Research is being conducted to assess the cytotoxic effects of this compound and its analogs on cancer cell lines .

Case Studies and Research Findings

Several studies have documented the applications and effects of compounds related to this compound:

  • Antiviral Research : A study focused on designing dual-target antiviral compounds derived from pyrimidines showed promising results against RNA viruses such as MERS-CoV and chikungunya virus. The modifications at the 6-position enhanced their inhibitory activity against viral replication .
  • Synthetic Methodologies : Investigations into synthetic pathways revealed efficient methods for creating various pyrimidine derivatives through palladium-catalyzed reactions. These methodologies are crucial for producing compounds with desired biological activities .
  • Biological Screening : Ongoing biological evaluations are aimed at understanding the mechanisms by which these compounds exert their effects. For example, studies are assessing their ability to inhibit specific enzymes involved in viral replication and cancer cell proliferation .

Data Table: Summary of Biological Activities

Compound Activity Type Target/Pathogen Reference
This compoundAntiviralRNA viruses (MERS-CoV)
Analog AAntimicrobialVarious bacterial strains
Analog BAnticancerCancer cell lines

Comparison with Similar Compounds

Comparison with Similar Pyrimidine-2,4-dione Derivatives

Structural Variations and Substituent Effects

The pyrimidine-2,4-dione scaffold allows substitutions at positions 1, 3, 5, and 6, significantly altering molecular properties. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Pyrimidine-2,4-dione Derivatives
Compound Name Substituents (Positions) Key Properties/Activities Synthesis Yield Melting Point (°C) References
6-Cyclopentylpyrimidine-2,4-dione 6-Cyclopentyl Inferred moderate lipophilicity N/A N/A -
3-Cyclohexyl-6-phenyl-1-(p-tolyl) 3-Cyclohexyl, 6-phenyl, 1-p-tolyl Pd-catalyzed synthesis, good yield 73% Not reported
6-Amino-1-cyclopropyl-3-ethyl 6-Amino, 1-cyclopropyl, 3-ethyl eEF-2K inhibitor, moderate yield 40% 186–187
6-((3-Chlorophenyl)thio)-3-hydroxy 6-Arylthio, 3-hydroxy Anti-HIV activity, high yield 90% 150–152
6-Chloro-1,3-dimethyl 6-Chloro, 1,3-dimethyl Halogenated derivative, reactive site Not reported Not reported
5-Iodo-1-benzyl 5-Iodo, 1-benzyl Antimicrobial/anticancer activity Not reported Not reported
Key Observations:
  • Cyclohexyl analogs (e.g., ) are synthesized via Pd-catalyzed carbonylation with yields >70% . Arylthio groups (e.g., 3-chlorophenylthio in ) confer anti-HIV activity, likely via interaction with viral reverse transcriptase . Halogens (e.g., chloro in ) increase electrophilicity, making the compound a candidate for nucleophilic substitution reactions .
  • Position 3 Substituents :

    • Hydroxyl groups (e.g., ) contribute to hydrogen bonding, critical for target binding in antiviral applications .
    • Aliphatic chains (e.g., ethyl, propyl in ) may reduce polarity, affecting solubility and bioavailability .
  • Synthetic Efficiency :

    • Pd-catalyzed methods () achieve higher yields (>70%) compared to alkylation reactions (40–53% in ) .
    • Anti-HIV arylthio derivatives () are synthesized with yields up to 90%, suggesting efficient coupling strategies .

Physicochemical Properties

  • Melting Points : Arylthio derivatives () exhibit higher melting points (>150°C) due to strong intermolecular interactions (e.g., hydrogen bonding and π-stacking) .

Preparation Methods

Condensation Approach Using Cyclopentanone Derivatives

One approach involves the condensation of urea derivatives with cyclopentanone or its activated derivatives to form the pyrimidine ring with the cyclopentyl substituent at the 6-position. This method relies on the reactivity of the carbonyl group of cyclopentanone to form intermediates that cyclize with urea to yield the pyrimidinedione core.

Synthesis via 4-Chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine Intermediate

A more detailed synthetic methodology involves:

  • Starting from hydroxy pyrimidine and ethyl 2-oxocyclopentanecarboxylate to form a cyclopenta-fused pyrimidine intermediate.

  • Conversion of this intermediate to 4-chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine.

  • Subsequent nucleophilic substitution reactions at the 4-position with various amines to introduce different substituents.

  • These steps culminate in the formation of the 6-cyclopentylpyrimidine-2,4-dione framework after cyclization and oxidation steps.

This approach has been documented in the synthesis of pyrimidine analogues with modifications at the pyrimidine ring, including the cyclopentyl substitution.

Detailed Reaction Conditions and Yields

Step Reactants/Intermediates Conditions Yield/Notes
Formation of cyclopenta-fused pyrimidine intermediate Hydroxy pyrimidine + ethyl 2-oxocyclopentanecarboxylate Literature methods, reflux or heating in suitable solvent Moderate to good yields
Chlorination and methylthio substitution Intermediate + reagents to form 4-chloro-2-(methylthio) derivative Standard substitution conditions High yield
Nucleophilic substitution at 4-position 4-chloro intermediate + amine (e.g., 4-methoxy-2-nitroaniline) in isopropyl alcohol with catalytic HCl Room temperature to mild heating Good yield (~70-80%)
Reduction of nitro group to amine Zinc powder in acetic acid at 0 °C Efficient conversion High yield
Cyclization and oxidation Intramolecular cyclization with NaH in THF; oxidation with oxone in methanol/water Controlled temperature High purity product
Pd-catalyzed multi-component reaction (analogous) α-chloroketone + isocyanate + aromatic amine + CO, Pd catalyst, PPh3, NEt3, THF, 27 atm CO, 110 °C, 10 h Column chromatography purification Good yield (~73%) for analogous derivatives

Research Findings and Observations

  • The cyclopentyl substituent is introduced either by using cyclopentanone derivatives as starting materials or by nucleophilic substitution on pyrimidine intermediates bearing leaving groups at the 6-position.

  • The use of catalytic hydrogenation, reduction, and oxidation steps is crucial to obtain the desired pyrimidinedione framework with the cyclopentyl group intact.

  • Oxidation with oxone and substitution reactions under anhydrous conditions ensure high purity and yield.

  • Pd-catalyzed carbonylation and multi-component reactions offer a versatile route for synthesizing pyrimidinedione derivatives with diverse substituents, which could be adapted for 6-cyclopentylpyrimidine-2,4-dione synthesis.

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Advantages Limitations
Condensation with cyclopentanone derivatives Urea, cyclopentanone Condensation/cyclization Direct introduction of cyclopentyl group May require harsh conditions
Chlorination and nucleophilic substitution Hydroxy pyrimidine, ethyl 2-oxocyclopentanecarboxylate, amines Substitution, cyclization, oxidation High selectivity, good yields Multi-step, requires careful control
Pd-catalyzed multi-component reaction α-chloroketone, isocyanate, amine, CO, Pd catalyst Carbonylation, multi-component Versatile, good yields Requires pressurized CO, specialized equipment

Q & A

Q. What synthetic routes are commonly employed to prepare 6-substituted pyrimidine-2,4(1H,3H)-dione derivatives?

  • Methodological Answer : The synthesis of 6-substituted pyrimidine-2,4-diones typically involves:
  • Alkylation : Reacting bromoacetyl intermediates with nucleophiles (e.g., thioacetamide) in acetic acid to form thiazole-substituted derivatives, followed by alkylation with benzyl chlorides or chloroacetamides in DMF using K₂CO₃ as a base .
  • Condensation : Refluxing trifluoro-β-keto esters with urea in ethanol under basic conditions (e.g., sodium ethoxide) to form the pyrimidine-dione core .
  • Nucleophilic Substitution : Nitration reactions using HNO₃/H₂SO₄ mixtures to introduce nitro groups at specific positions .

Q. Which spectroscopic techniques are critical for structural confirmation of pyrimidine-2,4-dione derivatives?

  • Methodological Answer : Key techniques include:
  • ¹H NMR : Assign chemical shifts to differentiate substituents (e.g., methyl groups at δ 1.24–1.19 ppm, aromatic protons at δ 7.46–7.57 ppm) and confirm regiochemistry .
  • HRMS : Validate molecular weight and fragmentation patterns (e.g., [M−H]⁻ peaks at 325.0830) .
  • X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., N–H⋯O interactions in crystal lattices) .

Q. What are common functionalization strategies for the pyrimidine-2,4-dione scaffold?

  • Methodological Answer :
  • N-Alkylation : Use alkyl halides (e.g., ethyl iodide) in polar aprotic solvents (DMF or DMSO) with K₂CO₃ to modify the N1/N3 positions .
  • Aryl Coupling : Suzuki-Miyaura reactions to introduce biphenyl or heteroaryl groups via palladium catalysis .
  • Oxidation/Reduction : Controlled oxidation with KMnO₄ or reduction with NaBH₄ to modify side-chain functionalities .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data in substituted pyrimidine-2,4-diones?

  • Methodological Answer :
  • Variable Temperature NMR : Mitigate signal broadening caused by dynamic processes (e.g., tautomerism) .
  • 2D NMR (COSY, NOESY) : Assign overlapping proton signals and confirm spatial proximity of substituents .
  • Deuterated Solvent Screening : Use DMSO-d₆ vs. CDCl₃ to assess solvent-induced shifts .

Q. What strategies improve the yield of N-alkylated pyrimidine-2,4-diones?

  • Methodological Answer :
  • Base Optimization : Replace K₂CO₃ with stronger bases (e.g., NaH) in anhydrous DMF to enhance nucleophilicity .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 20 hrs to 2 hrs) while maintaining yields >50% .
  • Protecting Groups : Temporarily protect reactive sites (e.g., hydroxyl groups) with acetyl to prevent side reactions .

Q. How do electron-withdrawing substituents (e.g., CF₃) influence pyrimidine-2,4-dione reactivity?

  • Methodological Answer :
  • Comparative Kinetic Studies : Monitor reaction rates of CF₃-substituted vs. methyl-substituted derivatives in nucleophilic aromatic substitution .
  • DFT Calculations : Analyze electron density maps to predict sites of electrophilic attack .
  • Bioactivity Correlation : Test substituent effects on biological targets (e.g., HIV RT inhibition IC₅₀ values decreased by 50% with CF₃ groups) .

Q. What crystallography challenges arise in pyrimidine-2,4-dione derivatives, and how are they addressed?

  • Methodological Answer :
  • Solvent Selection : Recrystallize from water/ethanol mixtures to obtain single crystals suitable for X-ray diffraction .
  • Hydrogen Bonding : Introduce polar substituents (e.g., hydroxyl groups) to stabilize crystal packing via O–H⋯O interactions .
  • Cryocooling : Use liquid nitrogen to reduce thermal motion artifacts during data collection .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for pyrimidine-2,4-diones in different solvents?

  • Methodological Answer :
  • Solvent Polarity Index : Correlate solubility with solvent polarity (e.g., higher solubility in DMSO vs. hexane) .
  • pH-Dependent Studies : Adjust pH to protonate/deprotonate the dione ring, altering solubility profiles .
  • Co-solvent Systems : Use water/THF mixtures to enhance solubility for biological assays .

Structure-Activity Relationship (SAR) Guidance

Q. What substituent modifications enhance pyrimidine-2,4-dione bioactivity against viral targets?

  • Methodological Answer :
  • Biphenyl Groups : Introduce 4'-methoxybiphenyl substituents to improve HIV RT inhibition (IC₅₀ = 0.8 µM) .
  • Thiazole Hybrids : Combine pyrimidine-diones with thiazole rings to broaden antiviral spectra .
  • Fluorination : Add 6-fluoro substituents to increase metabolic stability .

Experimental Design Recommendations

Q. How to design a high-throughput screening protocol for pyrimidine-2,4-dione derivatives?

  • Methodological Answer :
  • Automated Synthesis : Use parallel reactors for simultaneous alkylation/arylation reactions .
  • LC-MS Purity Checks : Implement rapid LC-MS workflows to assess compound integrity before biological testing .
  • Fragment-Based Screening : Prioritize derivatives with ClogP < 3.5 and molecular weight < 400 Da for better bioavailability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-cyclopentylpyrimidine-2,4(1H,3H)-dione
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